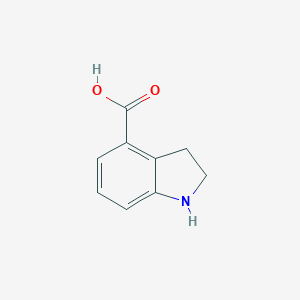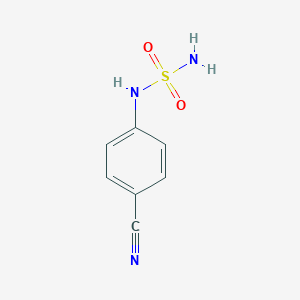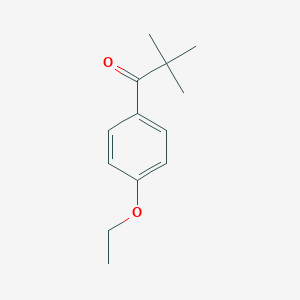![molecular formula C19H22N2 B061591 1H-Pyrrol, 2,2'-[[4-(1,1-Dimethylethyl)phenyl]methylen]bis- CAS No. 167482-98-6](/img/structure/B61591.png)
1H-Pyrrol, 2,2'-[[4-(1,1-Dimethylethyl)phenyl]methylen]bis-
Übersicht
Beschreibung
Pyrrole derivatives, including those with tert-butylphenyl groups, are of significant interest due to their diverse applications in material science, pharmaceuticals, and organic electronics. Their unique structural features afford them distinctive chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of pyrrole derivatives can involve various strategies, including direct functionalization and catalyzed reactions. For example, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, indicating the potential for regioselective modifications of the benzene core of 2-phenylpyrroles (Wiest et al., 2016). Furthermore, one-pot synthesis methods have been developed for pyrrole derivatives, demonstrating economical and efficient pathways (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized by X-ray diffraction and NMR spectroscopy. These compounds can exhibit a variety of conformations influenced by substituents, which can affect their reactivity and interactions (Dazie et al., 2017).
Chemical Reactions and Properties
Pyrrole derivatives participate in a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The presence of tert-butyl groups can influence the reactivity patterns and stability of these compounds (Smaliy et al., 2016).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications. These properties can be significantly affected by the nature of the substituents and the molecular conformation (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are integral to understanding the behavior of pyrrole derivatives in different environments. These properties are often explored through spectroscopic methods and theoretical calculations to predict reactivity patterns and stability (Tamer et al., 2016).
Wissenschaftliche Forschungsanwendungen
Biologische Färbung
Diese Verbindung wird als biologischer Farbstoff verwendet, da sie die Fähigkeit besitzt, selektiv an bestimmte Zellkomponenten zu binden und so die Visualisierung von Zellen, Geweben oder Organellen unter einem Mikroskop zu ermöglichen .
Materialwissenschaft
In der Materialwissenschaft dient es als Vorläufer für die Synthese von Polymeren mit spezifischen Eigenschaften. So kann es beispielsweise als Nukleierungsmittel in Polypropylen eingearbeitet werden, wodurch die mechanischen Eigenschaften des Materials wie Zugfestigkeit, Biegefestigkeit und Modul verbessert werden .
Antioxidative Eigenschaften
Es weist antioxidative Eigenschaften auf und kann zur Stabilisierung verschiedener Materialien gegen oxidativen Abbau eingesetzt werden. Dies ist besonders nützlich bei der Konservierung von Lebensmitteln und bei der Formulierung von Kosmetika .
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZWMKFAWAFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401166 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167482-98-6 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-tert-Butylphenyl)dipyrromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

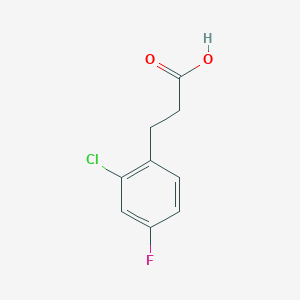
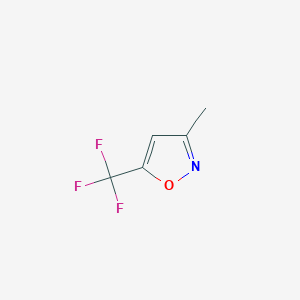

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

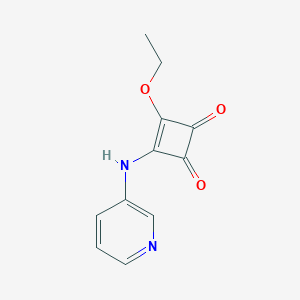
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
